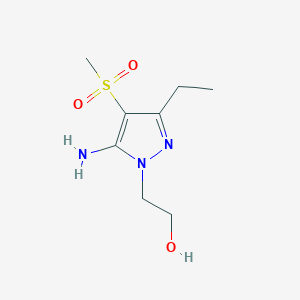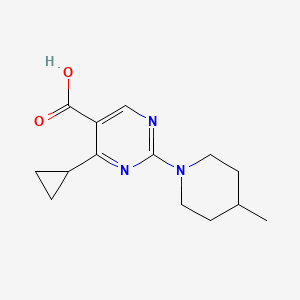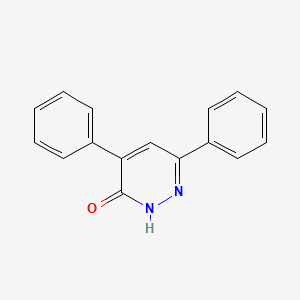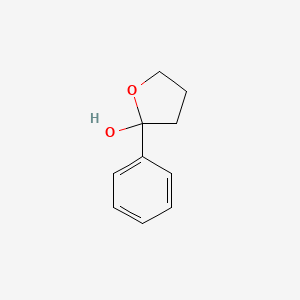
2-Phenyltetrahydrofuran-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenyltetrahydrofuran-2-ol is an organic compound with the molecular formula C10H12O2. It belongs to the class of tetrahydrofurans, which are cyclic ethers containing a five-membered ring with four carbon atoms and one oxygen atom. This compound is characterized by the presence of a phenyl group attached to the tetrahydrofuran ring, making it a valuable intermediate in organic synthesis and various chemical reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyltetrahydrofuran-2-ol can be achieved through several methods. One common approach involves the reduction of 4,5-dihydro-5-phenyl-2(3H)-furanone using diisobutylaluminium hydride in toluene at low temperatures . Another method includes the preparation of 2-methyl-2-phenyltetrahydrofuran in water using organolithium reagents .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of Grignard reagents and organolithium compounds in controlled environments is common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
2-Phenyltetrahydrofuran-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include diisobutylaluminium hydride for reduction, organolithium reagents for nucleophilic substitution, and various oxidizing agents for oxidation reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce different alcohols .
Aplicaciones Científicas De Investigación
2-Phenyltetrahydrofuran-2-ol has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Phenyltetrahydrofuran-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. Its effects are mediated through the formation of reactive intermediates that interact with biological molecules, leading to various biochemical outcomes .
Comparación Con Compuestos Similares
Similar Compounds
2-Phenyltetrahydrofuran: Similar in structure but lacks the hydroxyl group.
4-Phenyltetrahydrofuran-2-ol: Similar but with the phenyl group attached at a different position.
Uniqueness
2-Phenyltetrahydrofuran-2-ol is unique due to the presence of both a phenyl group and a hydroxyl group, which confer distinct chemical properties and reactivity. This makes it a versatile compound in organic synthesis and various applications .
Propiedades
Fórmula molecular |
C10H12O2 |
|---|---|
Peso molecular |
164.20 g/mol |
Nombre IUPAC |
2-phenyloxolan-2-ol |
InChI |
InChI=1S/C10H12O2/c11-10(7-4-8-12-10)9-5-2-1-3-6-9/h1-3,5-6,11H,4,7-8H2 |
Clave InChI |
LIJWISKKUYTNCX-UHFFFAOYSA-N |
SMILES canónico |
C1CC(OC1)(C2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


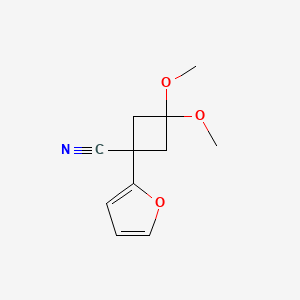
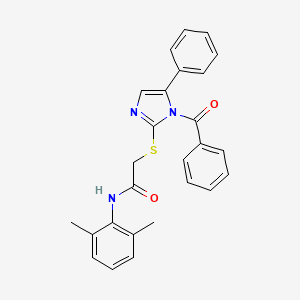
![1-(5-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1H-imidazole-4-carboxylic acid](/img/structure/B11776740.png)
![Tert-butyl 9-amino-7-benzyl-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B11776745.png)
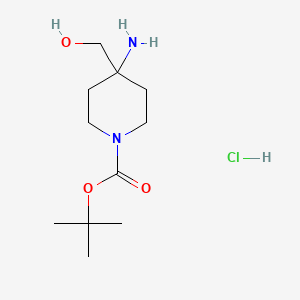
![5-Methyl-2-(trifluoromethyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11776749.png)
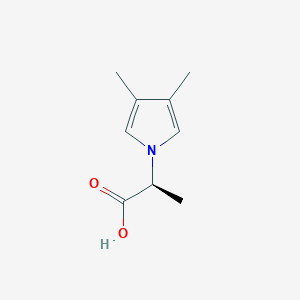

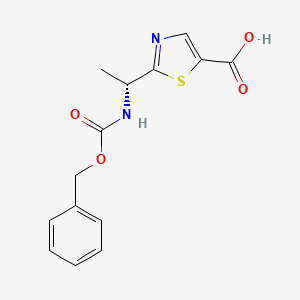
![4-(5,6-Dimethylbenzo[d]oxazol-2-yl)-N,N-dimethylaniline](/img/structure/B11776779.png)
![7-Chloro-9-methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B11776781.png)
